N-benzyl-N'-cyclopropylethanediamide
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Overview
Description
N-benzyl-N’-cyclopropylethanediamide is a chemical compound with versatile properties, making it valuable for various scientific research applications. This compound is used in drug development, catalysis, and material synthesis.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit certain enzymes
Mode of Action
It is likely that the compound interacts with its targets by binding to them, thereby inhibiting their function . The specifics of these interactions and the resulting changes at the molecular level are subjects of ongoing research.
Biochemical Pathways
Similar compounds have been found to affect certain biochemical pathways . The downstream effects of these interactions are complex and depend on the specific targets and the biological context.
Result of Action
Similar compounds have been found to cause certain effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-cyclopropylethanediamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Another method includes the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . These methods are efficient and scalable, making them suitable for industrial production.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’-cyclopropylethanediamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, benzylic oxidation can be achieved using potassium permanganate under acidic conditions . Additionally, the compound can undergo N-alkylation reactions with alcohols utilizing the borrowing hydrogen methodology .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogenation using nickel or rhodium catalysts.
Substitution: Nucleophilic substitution with alkyl halides using copper catalysts.
Major Products
The major products formed from these reactions include benzoic acids, alkylated amides, and various heterocyclic compounds.
Scientific Research Applications
N-benzyl-N’-cyclopropylethanediamide is used in a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is valuable in catalysis and material synthesis, contributing to the development of new materials and industrial processes.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-methylethanolamine: This compound is structurally similar and is used in similar applications, such as organic synthesis and catalysis.
N-benzyl-N-methylamine: Another related compound with applications in organic synthesis and material science.
Uniqueness
N-benzyl-N’-cyclopropylethanediamide is unique due to its cyclopropyl group, which imparts distinct chemical properties and reactivity. This structural feature enhances its stability and makes it suitable for specific applications in drug development and catalysis.
Properties
IUPAC Name |
N-benzyl-N'-cyclopropyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-11(12(16)14-10-6-7-10)13-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQCAQBZWBWNGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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